3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-fluoro-3-methylphenyl)propanamide
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Overview
Description
3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-fluoro-3-methylphenyl)propanamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. The presence of a diethylamino group and a fluoro-methylphenyl group further enhances its chemical properties and potential biological activities.
Preparation Methods
The synthesis of 3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-fluoro-3-methylphenyl)propanamide involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to form thieno[3,2-d]pyrimidin-4-ones . The introduction of the diethylamino group can be achieved through nucleophilic substitution reactions, while the fluoro-methylphenyl group can be introduced via electrophilic aromatic substitution reactions. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-fluoro-3-methylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-fluoro-3-methylphenyl)propanamide has several scientific research applications:
Industry: It is used in the development of new materials with specific chemical and physical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-fluoro-3-methylphenyl)propanamide involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival. The presence of the diethylamino and fluoro-methylphenyl groups enhances its binding affinity to these targets, making it a potent inhibitor .
Comparison with Similar Compounds
3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-fluoro-3-methylphenyl)propanamide can be compared with other thienopyrimidine derivatives, such as:
Thieno[3,2-d]pyrimidine-4-ones: These compounds share a similar core structure but lack the diethylamino and fluoro-methylphenyl groups, resulting in different biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds have a different arrangement of the heterocyclic system, leading to variations in their chemical and biological properties.
Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives: These compounds have a pyridine ring fused to the pyrimidine core, which can alter their binding affinity to biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its biological activity and potential therapeutic applications.
Properties
IUPAC Name |
3-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(4-fluoro-3-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2S/c1-4-24(5-2)20-23-16-9-11-28-18(16)19(27)25(20)10-8-17(26)22-14-6-7-15(21)13(3)12-14/h6-7,9,11-12H,4-5,8,10H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOBUGLHIRXPLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(C(=O)N1CCC(=O)NC3=CC(=C(C=C3)F)C)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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